molecular formula C12H11N3O2 B2658157 N-benzyl-3-nitropyridin-2-amine CAS No. 3723-70-4

N-benzyl-3-nitropyridin-2-amine

Cat. No. B2658157
Key on ui cas rn: 3723-70-4
M. Wt: 229.239
InChI Key: RBBKTZWUWVAWBV-UHFFFAOYSA-N
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Patent
US05023256

Procedure details

Grams 47.4 of 2-chloro-3-nitropyridine are refluxed for 2 hours in 600 ml toluene with 33 ml benzylamine and 31.8 g sodium carbonate. The reaction mixture is cooled to room temperature and 200 ml water are added thereto. The phases are separated, the organic phase evaporated to small volume, diluted with 400 ml isopropyl ether and kept under stirring for 30 minutes while cooling with water. It is filtered, washed with isopropyl ether, evaporated to dryness to give 46 g 2-benzylamino-3-nitropyridine melting at 81°-82° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:11]([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+].O>C1(C)C=CC=CC=1>[CH2:11]([NH:18][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
33 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
31.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
the organic phase evaporated to small volume
ADDITION
Type
ADDITION
Details
diluted with 400 ml isopropyl ether
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with water
FILTRATION
Type
FILTRATION
Details
It is filtered
WASH
Type
WASH
Details
washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=NC=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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